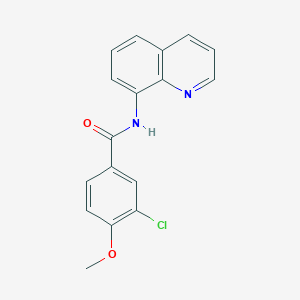
3-chloro-4-methoxy-N-(quinolin-8-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-4-methoxy-N-(quinolin-8-yl)benzamide is a chemical compound with the molecular formula C17H13ClN2O2 It is a member of the benzamide family, characterized by the presence of a benzene ring bonded to an amide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-methoxy-N-(quinolin-8-yl)benzamide typically involves the reaction of 3-chloro-4-methoxybenzoic acid with quinoline-8-amine. The reaction is facilitated by the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under anhydrous conditions. The reaction is carried out in a suitable solvent like dichloromethane or dimethylformamide at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions
3-chloro-4-methoxy-N-(quinolin-8-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The nitro group (if present) can be reduced to an amine.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of 3-amino-4-methoxy-N-quinolin-8-ylbenzamide.
Oxidation: Formation of 3-chloro-4-formyl-N-quinolin-8-ylbenzamide.
Reduction: Formation of 3-chloro-4-methoxy-N-quinolin-8-ylbenzylamine.
科学的研究の応用
3-chloro-4-methoxy-N-(quinolin-8-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of various enzymes and receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in the study of cell signaling pathways and molecular interactions.
Industrial Applications: It is employed in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-chloro-4-methoxy-N-(quinolin-8-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and thereby modulating the associated biological pathway. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-chloro-4-methoxy-N-(quinolin-8-yl)benzamide: Similar in structure but with different substituents on the benzene ring.
4-methoxy-N-quinolin-8-ylbenzamide: Lacks the chlorine substituent.
3-chloro-N-quinolin-8-ylbenzamide: Lacks the methoxy substituent.
Uniqueness
This compound is unique due to the presence of both chlorine and methoxy groups, which confer specific chemical reactivity and biological activity. This dual substitution pattern allows for versatile modifications and applications in various fields.
特性
分子式 |
C17H13ClN2O2 |
|---|---|
分子量 |
312.7 g/mol |
IUPAC名 |
3-chloro-4-methoxy-N-quinolin-8-ylbenzamide |
InChI |
InChI=1S/C17H13ClN2O2/c1-22-15-8-7-12(10-13(15)18)17(21)20-14-6-2-4-11-5-3-9-19-16(11)14/h2-10H,1H3,(H,20,21) |
InChIキー |
NKLXKSLRPOJXHI-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=C2N=CC=C3)Cl |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=C2N=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B278173.png)
![methyl 3-{[(4-methylphenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B278175.png)
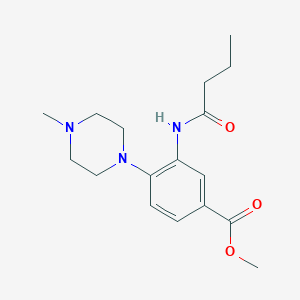
![N-[3-(2-furyl)acryloyl]-N'-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}thiourea](/img/structure/B278184.png)
![N-(2-methoxybenzoyl)-N'-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}thiourea](/img/structure/B278185.png)
![2,6-dimethoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B278186.png)
![N-[3-({(2E)-3-[5-(3-chloro-4-methylphenyl)-2-furyl]prop-2-enoyl}amino)-4-methoxyphenyl]-2-furamide](/img/structure/B278188.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-[5-(3-chloro-4-methylphenyl)-2-furyl]acrylamide](/img/structure/B278189.png)
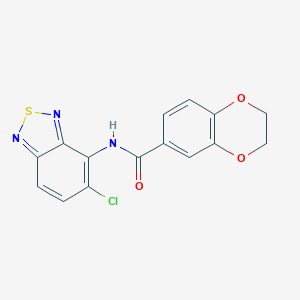
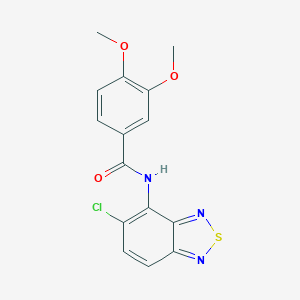
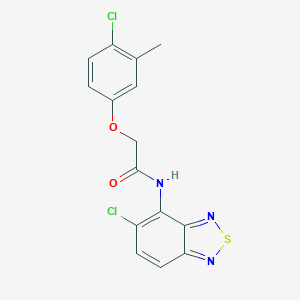
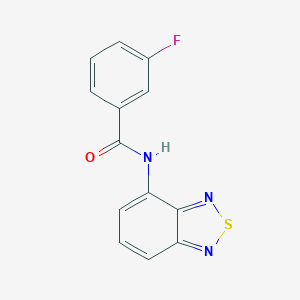
![N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B278199.png)
![N-[4-({[(1-benzofuran-2-ylcarbonyl)amino]carbothioyl}amino)-2-chlorophenyl]-2-furamide](/img/structure/B278206.png)
